

Safety and hazards of 1-(6-Hydroxy-2-naphthyl)ethan-1-one.

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Compound of Interest

Compound Name: 1-(6-Hydroxy-2-naphthyl)ethan-1-one

Cat. No.: B079709

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An In-depth Technical Guide to the Safety and Hazards of **1-(6-Hydroxy-2-naphthyl)ethan-1-one**

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical research, the introduction of novel or lesser-studied compounds presents both opportunity and responsibility. **1-(6-Hydroxy-2-naphthyl)ethan-1-one**, a key intermediate in the synthesis of various organic molecules, is one such compound where comprehensive, publicly available safety data is not extensively documented. This guide is crafted for the discerning researcher and drug development professional. It moves beyond a simple recitation of known data, adopting the principle of a self-validating safety system. Where explicit toxicological data is absent, we will rely on structural analogies, established chemical principles, and a recommended framework for empirical validation. This document serves not only as an information resource but as a procedural guide to responsible innovation.

Chemical & Physical Identity

1-(6-Hydroxy-2-naphthyl)ethan-1-one, also known as 6-Acetyl-2-naphthol, is a derivative of naphthalene.^[1] Its identity is established by the following identifiers and properties.

Identifier	Value
CAS Number	10441-41-5[2][3][4]
Molecular Formula	C ₁₂ H ₁₀ O ₂ [5][2][3][4][6]
Molecular Weight	186.21 g/mol [5]
Synonyms	6-Acetyl-2-naphthol, 1-(6-Hydroxynaphthalen-2-yl)ethan-1-one[1][5]
Appearance	Pale white to light yellow solid; Prismatic crystals (from benzene)[5][2]

Property	Value
Melting Point	171°C[4]
Boiling Point	371°C (Predicted)[4]
Flash Point	158°C (Predicted)[4]
Solubility	Slightly soluble in Chloroform and Methanol. Forms a yellow solution in alkali.[5]
Storage Temperature	Recommended: -20°C Freezer or 2-8°C[5][2]

Hazard Identification and Toxicological Assessment

A thorough review of publicly accessible safety data sheets (SDS) and chemical databases reveals a significant lack of specific toxicological studies for **1-(6-Hydroxy-2-naphthyl)ethan-1-one**. One supplier SDS states it is "Not a hazardous substance or mixture". However, this should be interpreted with caution, as the toxicological properties of this specific material have not been thoroughly investigated.

For due diligence, it is prudent to consider the hazard profile of structurally similar isomers, such as 1-(2-Hydroxy-1-naphthyl)ethan-1-one (CAS 574-19-6), for which GHS classification data is available.[7] This approach allows for a predictive assessment of potential hazards.

GHS Classification (Based on Isomeric Data)

The following classification for a closely related isomer provides a baseline for precautionary measures.

Hazard Class	Hazard Statement	GHS Pictogram
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation[7] [8]	
Serious Eye Damage/Eye Irritation (Category 2)	H319: Causes serious eye irritation[7][8]	
Specific Target Organ Toxicity, Single Exposure (Category 3)	H335: May cause respiratory irritation[7][8]	

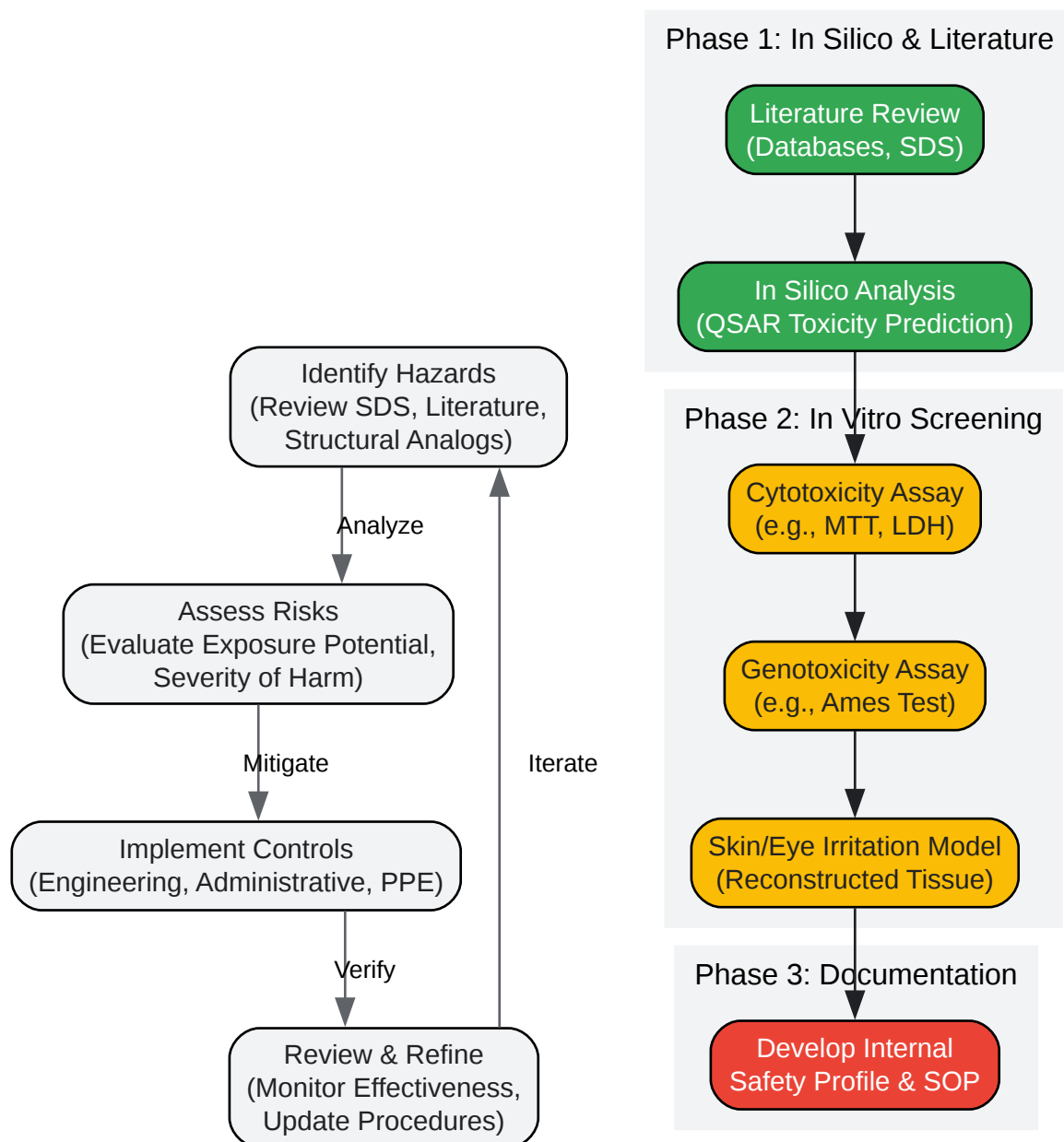
Causality: Naphthol compounds are phenolic and can be corrosive or irritating to tissues upon contact. The hydroxyl group (-OH) attached to the aromatic naphthalene ring system is acidic and can denature proteins, leading to cell damage in the skin, eyes, and respiratory tract.

Toxicological Profile Summary

- **Acute Toxicity:** No specific data is available for **1-(6-Hydroxy-2-naphthyl)ethan-1-one**. Based on general principles for aromatic ketones and naphthols, it may be harmful if swallowed or inhaled in large quantities.[9]
- **Carcinogenicity:** No data available. It is not listed as a carcinogen by IARC, ACGIH, NTP, or OSHA.
- **Routes of Exposure:** The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[9]
- **Biological Effects:** Naphthalene and its derivatives can have various biological effects. Studies on other naphthol derivatives have shown potential for antioxidant activity and enzyme inhibition, indicating they are biologically active molecules.[10][11] This bioactivity underscores the need for careful handling to avoid unintended physiological effects.

Risk Management and Safe Handling Protocols

A proactive risk management strategy is essential. The following diagram outlines the continuous cycle of hazard management in a laboratory setting.



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Caption: A tiered workflow for empirical safety validation.

Step-by-Step Methodologies

Protocol 1: In Vitro Cytotoxicity via MTT Assay

- Cell Culture: Plate a suitable cell line (e.g., HaCaT for skin, HepG2 for liver) in a 96-well plate and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **1-(6-Hydroxy-2-naphthyl)ethan-1-one** in culture medium. Replace the old medium with the compound-containing medium and incubate for 24-48 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to purple formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Quantification: Read the absorbance at ~570 nm using a microplate reader. The absorbance is proportional to cell viability. Calculate the IC₅₀ (concentration at which 50% of cells are non-viable).

Protocol 2: In Vitro Genotoxicity via Ames Test (Principle)

- Objective: To assess the mutagenic potential of the compound by testing its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.
- Method: The tester strains are exposed to the compound with and without a metabolic activation system (S9 fraction from rat liver).
- Endpoint: If the compound is a mutagen, it will cause the bacteria to regain the ability to synthesize histidine, leading to the growth of revertant colonies. The number of revertant colonies is counted and compared to a negative control.

Conclusion

While **1-(6-Hydroxy-2-naphthyl)ethan-1-one** is a valuable chemical intermediate, the lack of comprehensive public safety data necessitates a cautious and proactive approach.

Researchers and drug development professionals must operate under the assumption of potential skin, eye, and respiratory irritation based on data from structural analogs. Adherence to stringent engineering controls, consistent use of appropriate PPE, and safe handling

practices are paramount. For organizations intending to use this compound extensively, implementing an in-house hazard validation workflow is a highly recommended, responsible practice that aligns with the highest standards of scientific integrity and workplace safety.

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